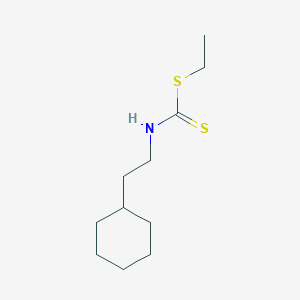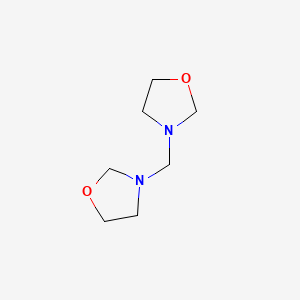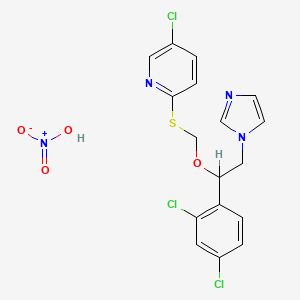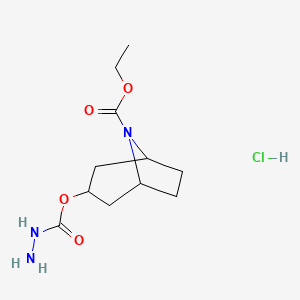
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is a complex organic compound that belongs to the family of tropane alkaloids.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- typically involves the enantioselective construction of the 8-azabicyclo(3.2.1)octane scaffold. This can be achieved through various methodologies, including asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . The reaction conditions often involve the use of rhodium (II) complex/chiral Lewis acid binary systems to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used .
科学的研究の応用
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems and its role in various biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- involves its interaction with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to its observed effects. The exact molecular targets and pathways involved are still under investigation, but they likely include neurotransmitter receptors and enzymes involved in metabolic pathways .
類似化合物との比較
Similar Compounds
- 8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-hydroxy-, ethyl ester
- 3-Benzylamino-8-aza-bicyclo(3.2.1)octane-8-carboxylic acid ethyl ester
Uniqueness
8-Azabicyclo(3.2.1)octane-8-carboxylic acid, 3-((hydrazinocarbonyl)oxy)-, ethyl ester, monohydrochloride, endo- is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
67916-84-1 |
|---|---|
分子式 |
C11H20ClN3O4 |
分子量 |
293.75 g/mol |
IUPAC名 |
ethyl 3-(hydrazinecarbonyloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H19N3O4.ClH/c1-2-17-11(16)14-7-3-4-8(14)6-9(5-7)18-10(15)13-12;/h7-9H,2-6,12H2,1H3,(H,13,15);1H |
InChIキー |
TVCQTDAOKSUWRZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N1C2CCC1CC(C2)OC(=O)NN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


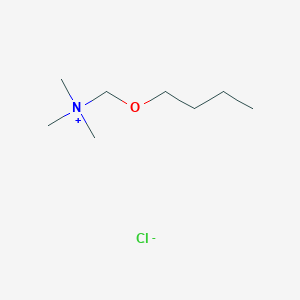
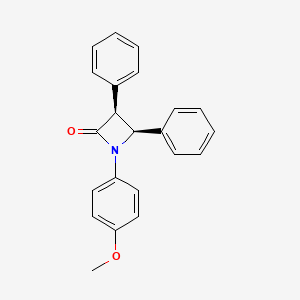

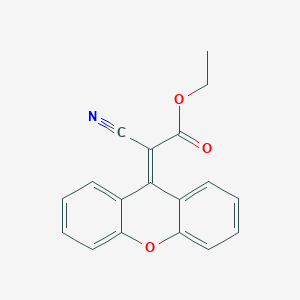
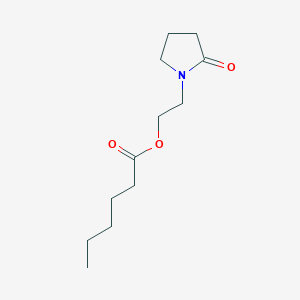
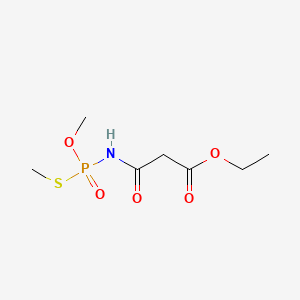
![2,7-Diethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14464231.png)


